
2-Chloro-4-isocyanato-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-isocyanatopyridine is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and an isocyanate group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-isocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
Starting Material: 2-chloro-4-aminopyridine
Reagent: Phosgene or triphosgene
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-isocyanatopyridine may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene, acetonitrile
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines
Carbamates: Formed by the reaction of the isocyanate group with alcohols
Thiocarbamates: Formed by the reaction of the isocyanate group with thiols
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-isocyanatopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-chloro-4-isocyanatopyridine involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-isocyanatopyridine
- 2-Chloro-5-isocyanatopyridine
- 4-Chloro-2-isocyanatopyridine
Uniqueness
2-Chloro-4-isocyanatopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both a chlorine atom and an isocyanate group allows for versatile chemical transformations and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Eigenschaften
Molekularformel |
C6H3ClN2O |
|---|---|
Molekulargewicht |
154.55 g/mol |
IUPAC-Name |
2-chloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI-Schlüssel |
CBYORPBSXNQQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



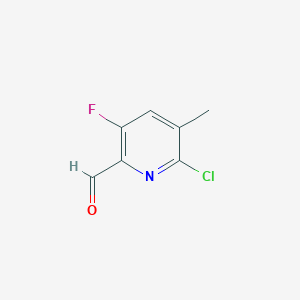

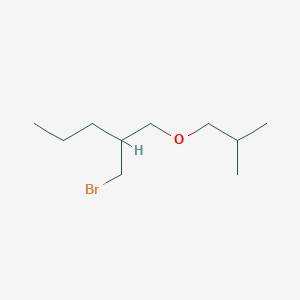
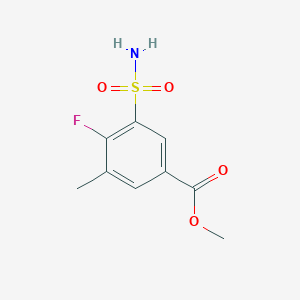

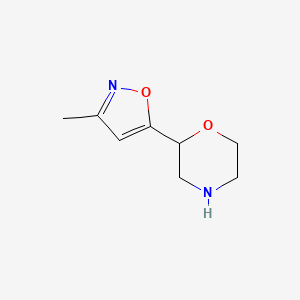
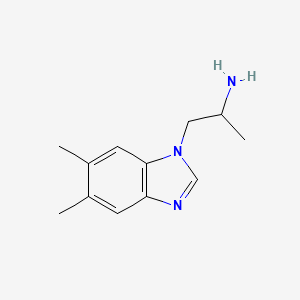
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
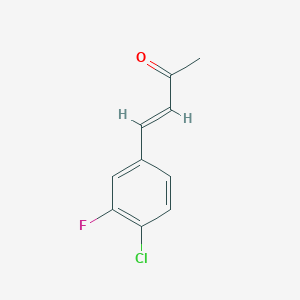


![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
